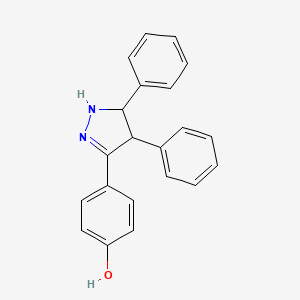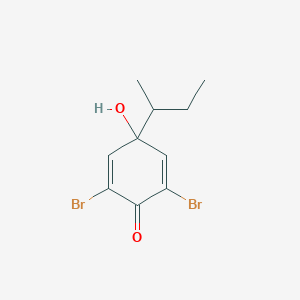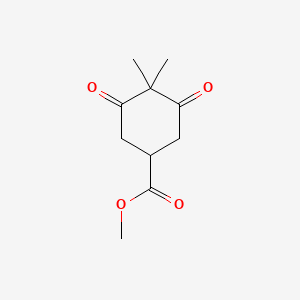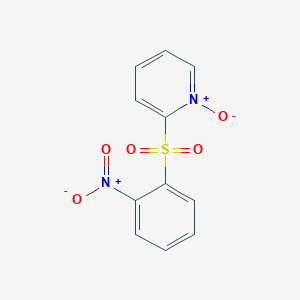
2-(2-Nitrobenzene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Nitrobenzene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a nitrobenzene sulfonyl group attached to a pyridine ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrobenzene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine typically involves the reaction of 2-nitrobenzenesulfonyl chloride with pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-nitrobenzenesulfonyl chloride and pyridine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts and Reagents: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems.
Reaction Control: Precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
2-(2-Nitrobenzene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include:
Amino Derivatives: From reduction of the nitro group.
Sulfonic Acids: From oxidation of the sulfonyl group.
Substituted Pyridines: From substitution reactions.
科学的研究の応用
2-(2-Nitrobenzene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the nitrobenzene sulfonyl group into other molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Nitrobenzene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can modulate the activity of enzymes or other biological molecules, leading to various effects.
類似化合物との比較
Similar Compounds
2-Nitrobenzenesulfonyl Chloride: A precursor in the synthesis of 2-(2-Nitrobenzene-1-sulfonyl)-1-oxo-1lambda~5~-pyridine.
4-Nitrobenzenesulfonyl Chloride: Similar in structure but with the nitro group in the para position.
2-Nitrophenylsulfonyl Chloride: Another structural isomer with similar reactivity.
Uniqueness
This compound is unique due to the specific positioning of the nitro and sulfonyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
61174-19-4 |
|---|---|
分子式 |
C11H8N2O5S |
分子量 |
280.26 g/mol |
IUPAC名 |
2-(2-nitrophenyl)sulfonyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H8N2O5S/c14-12-8-4-3-7-11(12)19(17,18)10-6-2-1-5-9(10)13(15)16/h1-8H |
InChIキー |
BNFNVZMPPASGEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=[N+]2[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


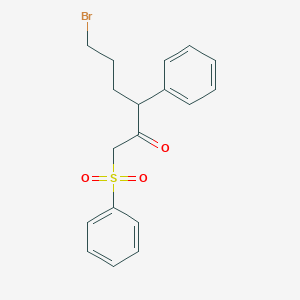

![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphate](/img/structure/B14592584.png)
![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)
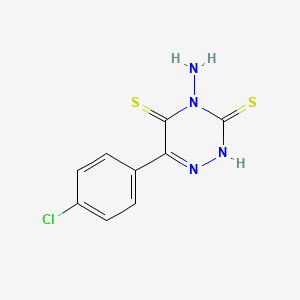
![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)
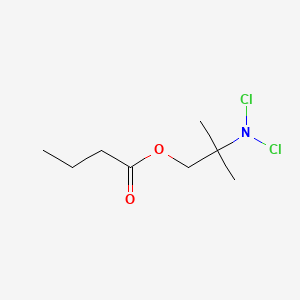
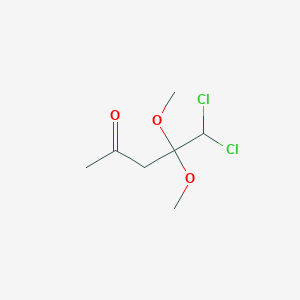

![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)
